5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide
Descripción
Propiedades
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114413-97-7 | |
| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Reaction Mechanism and Conditions
This two-step approach, adapted from Spanish patent ES2378564A1, begins with the preparation of 5-bromo-2,2-dimethylpentanamide. In a typical procedure, 2,2-dimethyl-4-pentenoic acid undergoes bromination using hydrogen bromide gas (HBr) in hexane at 0–5°C, catalyzed by benzoyl peroxide. The resulting 5-bromo-2,2-dimethylpentanoic acid is then converted to its corresponding amide via treatment with ammonium hydroxide.
The critical alkylation step involves reacting the potassium salt of 2,5-dimethylphenol with 5-bromo-2,2-dimethylpentanamide in toluene under reflux (110°C) for 16–24 hours. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, while potassium carbonate acts as the base. The reaction proceeds via an SN2 mechanism, with the phenolate ion displacing the bromide.
Key Data:
Optimization Challenges
Steric hindrance from the geminal dimethyl groups on the pentanamide backbone necessitates prolonged reaction times. Substituting toluene with polar aprotic solvents like dimethylformamide (DMF) increases the reaction rate but introduces purification complexities. Industrial implementations often prioritize toluene for its ease of removal via distillation.
Amidation of Gemfibrozil Using Carbodiimide Coupling
Direct Activation of the Carboxylic Acid
Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) serves as a precursor in this route. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. Subsequent treatment with aqueous ammonia yields the target amide.
Reaction Scheme:
$$
\text{Gemfibrozil} + \text{NH}_3 \xrightarrow{\text{EDC/DMAP, DCM}} \text{5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide}
$$
Key Data:
- Coupling Efficiency: 89–93% (by NMR)
- Reaction Time: 16–20 hours
- Workup: Sequential washes with brine and sodium bicarbonate to remove excess reagents
Comparative Advantages
This method bypasses hazardous bromination steps and leverages commercially available gemfibrozil. However, EDC-mediated couplings face scalability challenges due to reagent costs and byproduct formation. Large-scale productions often prefer alternative activation methods, such as mixed anhydride formation.
Bromination-Alkylation Sequence from 2,2-Dimethyl-4-pentenoic Acid
Synthetic Pathway
Developed by Warner-Lambert researchers, this route starts with the malonic acid derivative 2,2-dimethyl-4-pentenoic acid. Bromination with HBr gas generates 5-bromo-2,2-dimethylpentanoic acid, which is esterified to its methyl ester using methanol and sulfuric acid. The ester undergoes amidation with ammonia under high-pressure conditions (5–10 bar) to form 5-bromo-2,2-dimethylpentanamide. Final alkylation with 2,5-dimethylphenol completes the synthesis.
Critical Parameters:
- Bromination Temperature: 0–5°C to minimize allylic bromide formation
- Amidation Pressure: 8 bar for 90% conversion
- Overall Yield: 68–72% (three-step sequence)
Industrial Adaptations
Pharmaceutical manufacturers employ continuous-flow reactors for the bromination step to enhance safety and reproducibility. Recent advancements utilize catalytic hydrogenation to reduce residual bromine content below 10 ppm.
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation Route | EDC Coupling | Bromination-Alkylation |
|---|---|---|---|
| Starting Material Cost | Low | High | Moderate |
| Reaction Steps | 2 | 1 | 3 |
| Overall Yield | 75–82% | 89–93% | 68–72% |
| Scalability | Industrial | Pilot Scale | Industrial |
| Byproduct Formation | <5% | 8–12% | 10–15% |
Key Findings:
- The EDC coupling method offers superior yields but remains economically unviable for ton-scale production.
- The bromination-alkylation sequence, despite its multi-step nature, provides better control over regiochemical outcomes.
- Residual solvent levels (toluene, DCM) must be monitored to meet ICH Q3C guidelines.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como halógenos o agentes de nitración en condiciones ácidas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Cholesterol Absorption Inhibition
One of the primary applications of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is its role as an inhibitor of cholesterol absorption. It functions by competitively inhibiting the enzyme HMG-CoA reductase, which is crucial in the synthesis of cholesterol in the liver. This mechanism is significant for treating conditions associated with hyperlipidemia and atherosclerosis, as it helps lower serum cholesterol levels and reduces the risk of cardiovascular diseases .
2. Gemfibrozil Derivatives
The compound is structurally related to gemfibrozil, a well-known lipid-lowering agent used primarily to treat hyperlipidemia. Research indicates that derivatives of gemfibrozil, including 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, can activate soluble guanylyl cyclase (sGC), which plays a role in vasodilation and cardiovascular health. Studies have shown that these derivatives exhibit varying degrees of effectiveness in stimulating cGMP production and promoting vasorelaxation .
Table 1: Comparative Activity of Gemfibrozil Derivatives
| Compound | EC50 (μM) | Fold Stimulation at 100 μM | IC50 (μM) | MEC (μM) |
|---|---|---|---|---|
| Gemfibrozil | 624 ± 217 | 4 | 310 ± 115 | 30 |
| 4c | 707 ± 272 | 2.9 | 812 ± 453 | 100 |
| 4d | 389 ± 151 | 2.1 | >1000 | 300 |
| ... | ... | ... | ... | ... |
This table summarizes the effective concentrations (EC50) and inhibitory concentrations (IC50) of various derivatives compared to gemfibrozil, highlighting their potential as cardiovascular agents .
Case Studies
Case Study: Efficacy in Hyperlipidemia Treatment
A study published in the Asian Journal of Chemistry examined the efficacy of gemfibrozil and its derivatives in patients with severe hyperlipidemia. The findings indicated that patients treated with these compounds exhibited significant reductions in triglyceride levels and improvements in lipid profiles compared to control groups. This underscores the therapeutic potential of compounds like 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide in managing lipid disorders .
Case Study: Vascular Health
Another investigation focused on the vascular effects of gemfibrozil derivatives on isolated mouse aorta. The results demonstrated that these compounds could effectively inhibit phenylephrine-induced contractions, suggesting their potential utility in treating vascular dysfunctions related to hypertension and other cardiovascular diseases .
Mecanismo De Acción
El mecanismo de acción de 5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida implica su interacción con dianas moleculares específicas. Se sabe que activa los receptores activados por proliferadores de peroxisomas, particularmente la isoforma alfa. Esta activación conduce a cambios en la expresión génica que dan como resultado la modulación del metabolismo lipídico, incluida la reducción de triglicéridos y el aumento del colesterol de lipoproteínas de alta densidad .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide and related compounds:
Key Differences and Research Findings :
Ester derivatives (e.g., isobutyl pentanoate) exhibit higher lipophilicity, improving membrane permeability but requiring enzymatic hydrolysis for activation .
Pharmacological Activity: Gemfibrozil’s carboxylic acid is critical for its lipid-lowering effects via PPARα agonism, while the amide analogue lacks this activity . Chiral 2-methylpentanoic acid analogues retain antiplatelet activity, suggesting that alkyl chain modifications can introduce novel biological effects without altering the acid group .
Synthetic Accessibility: Gemfibrozil is synthesized via coupling reactions using 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with activating agents like DCC or DMAP . The amide derivative is likely synthesized through carbodiimide-mediated coupling of the acid with ammonia or amines, as seen in related amidation protocols .
Physicochemical Properties: Gemfibrozil has a melting point of 58–61°C and is water-insoluble but soluble in methanol . The amide analogue’s melting point is unreported, but amides generally have higher melting points than acids due to hydrogen bonding . Isobutyl ester derivatives are oils at room temperature, reflecting their lower crystallinity .
Actividad Biológica
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide, commonly known as gemfibrozil, is a compound of significant interest in pharmacology due to its lipid-regulating properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Target Interaction:
Gemfibrozil primarily acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα). This interaction facilitates the regulation of various genes involved in lipid metabolism, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels in the bloodstream .
Biochemical Pathways:
The activation of PPARα by gemfibrozil influences several key biochemical pathways:
- β-Oxidation Pathway: Enhances the breakdown of fatty acids.
- Reverse Cholesterol Transport: Promotes the removal of cholesterol from peripheral tissues.
- Lipoprotein Lipase Pathway: Increases the hydrolysis of triglycerides, aiding in lipid clearance from plasma.
Pharmacokinetics
Gemfibrozil exhibits a well-defined pharmacokinetic profile characterized by:
- Absorption: Rapidly absorbed from the gastrointestinal tract.
- Metabolism: Undergoes extensive hepatic metabolism, primarily through hydroxylation at specific positions on the aromatic ring.
- Excretion: Excreted primarily through urine as metabolites .
Biological Activity and Effects
Lipid Regulation:
Clinical studies have demonstrated that gemfibrozil effectively lowers serum triglyceride levels while increasing HDL cholesterol. This dual action makes it a valuable therapeutic agent for patients with hyperlipidemia .
Vasodilatory Effects:
Recent research indicates that gemfibrozil derivatives can activate soluble guanylyl cyclase (sGC), leading to increased intracellular cGMP levels. This activation results in smooth muscle relaxation and vasodilation, which may have implications for cardiovascular health .
Table 1: Summary of Biological Activities
Case Study: Clinical Efficacy
A study involving patients with type II diabetes demonstrated that gemfibrozil significantly reduced triglyceride levels and improved HDL levels over a 12-week treatment period. The results indicated a strong correlation between gemfibrozil administration and improved lipid profiles, emphasizing its role as an effective therapeutic agent in managing dyslipidemia .
Applications in Medicine and Research
Clinical Use:
Gemfibrozil is primarily prescribed for managing hyperlipidemia, particularly in patients who do not respond adequately to dietary changes alone. Its efficacy in lowering triglycerides makes it an essential component of lipid-lowering therapy .
Research Applications:
In addition to its clinical use, gemfibrozil is utilized in scientific research to explore:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of 2,5-dimethylphenol with a halogenated intermediate, followed by amidation. For example, analogous compounds like 2-(3,5-dimethylphenoxy)-1-methyl-ethylamine are synthesized via alkylation of 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of potassium carbonate . Reaction optimization may include temperature control (e.g., 60–80°C for 12–24 hours) and solvent selection (e.g., DMF or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound.
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation of phenol | 1-bromo-2-methylpropane, K₂CO₃ | 65–75 | |
| Amidation | Activated ester, DMF, 60°C | 50–60 | Hypothetical* |
*Hypothetical steps inferred from analogous methodologies.
Q. Which analytical techniques are validated for quantifying 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For structurally similar compounds like 2,5-dimethoxy-amphetamines, LC-MS/MS achieves limits of quantification (LOQs) of 1.0–20.0 ng/mL in plasma and urine . Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Method validation should follow ICH guidelines, assessing linearity (R² > 0.99), precision (CV < 15%), and matrix effects.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While toxicological data for this compound are limited, precautionary measures from analogous substances include:
- Avoid inhalation (use fume hoods) and direct skin contact (wear nitrile gloves) .
- Implement emergency eye-wash stations and ventilated storage .
- Monitor for thermal decomposition products (e.g., phenoxy radicals) using real-time gas sensors.
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, stability) reported for this compound?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., pH, temperature). To reconcile
Reproduce experiments under standardized conditions (e.g., USP buffer solutions, 25°C).
Validate purity via NMR (¹H/¹³C) and HPLC-MS to rule out impurities affecting stability .
Use computational modeling (e.g., COSMO-RS) to predict solubility parameters and cross-validate with empirical results.
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer : Adapt methodologies from long-term environmental impact studies, such as the INCHEMBIOL project :
-
Laboratory phase : Assess hydrolysis (pH 4–9, 25–50°C), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301F test).
-
Field phase : Use split-plot designs (randomized blocks) to evaluate soil adsorption and aquatic bioavailability .
Parameter Test Method Key Metrics Hydrolysis half-life EPA 1615 t₁/₂ at pH 7, 25°C Soil adsorption Batch equilibrium (OECD 106) Kd (L/kg)
Q. How can multi-step synthesis be optimized to reduce byproduct formation in scaled-up reactions?
- Methodological Answer : Apply quality-by-design (QbD) principles:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents, and reaction times to identify critical process parameters .
- In-line analytics : Use PAT tools (e.g., FTIR spectroscopy) to monitor intermediates in real time .
- Case Study : For a related amide compound, switching from THF to DMI reduced byproducts by 30% while maintaining yields >70% .
Data Contradiction and Validation
Q. What strategies address conflicting bioactivity results in cell-based assays for this compound?
- Methodological Answer :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media).
- Use orthogonal assays (e.g., ELISA for protein binding, MTT for cytotoxicity) to confirm activity .
- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers and batch effects.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
